1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(19-8-7-12-4-1-2-5-14(12)19)11-13-10-15(21-18-13)16-6-3-9-22-16/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKJENZFYYRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, with a CAS number of 946284-49-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 310.4 g/mol. The compound features an indole moiety linked to an isoxazole ring substituted with a thiophene group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 946284-49-7 |
| Molecular Formula | C₁₇H₁₄N₂O₂S |
| Molecular Weight | 310.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing indole and isoxazole structures have been shown to inhibit various cancer cell lines effectively.
In a comparative study, the compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were reported in the low micromolar range, indicating potent activity.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research has highlighted the role of indole derivatives in inhibiting xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The structure–activity relationship (SAR) studies indicate that modifications on the indole and isoxazole rings can enhance inhibitory activity against XO.
| Enzyme | Inhibitory Activity (IC50) |
|---|---|
| Xanthine Oxidase | Low nanomolar range |
Additional Pharmacological Effects
Beyond anticancer and enzyme inhibition activities, preliminary studies suggest that this compound may possess anti-inflammatory and immunomodulatory effects. These effects are particularly relevant in the context of autoimmune diseases and chronic inflammation.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in apoptosis in cancer cells through the activation of caspase pathways. The study reported a reduction in cell viability by over 70% at concentrations above 10 µM.
- Enzyme Inhibition Study : A systematic evaluation of various indole derivatives revealed that those with electron-withdrawing groups at specific positions exhibited enhanced XO inhibitory activity. This suggests that similar modifications on the target compound could optimize its pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A : 1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanone
- Core Structure: Isoxazole-ethanone.
- Substituent : 3-Chlorophenyl at the isoxazole 5-position.
- Key Differences: The 3-chlorophenyl group introduces an electron-withdrawing Cl atom, reducing electron density on the isoxazole ring compared to the target compound’s electron-rich thiophene. Chlorophenyl derivatives often exhibit increased polarity and altered solubility profiles (e.g., lower lipophilicity compared to thiophene).
Compound B : 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one
- Core Structure : Isoindolin-1-one fused with thiazole.
- Substituent : Ethoxy group.
- Key Differences: The thiazole ring (N and S atoms) offers greater polarity and hydrogen-bonding capacity than the thiophene (S only) in the target compound.
Compound C : Hydroxyaminophenol-oxadiazole derivatives
- Core Structure : Oxadiazole and benzofuran/pyrazole hybrids.
- Key Differences: Oxadiazoles are more polar and rigid than isoxazoles, influencing bioavailability and metabolic stability.
Preparation Methods
Synthesis via Cyclocondensation with Hydroxylamine
Formation of the Diketone Intermediate
The synthesis begins with the preparation of a 1,3-diketone precursor. For example, 3-acetylindole reacts with diethyl oxalate under basic conditions to yield ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. Parallel studies demonstrate that 2-acetylthiophene (CAS 88-15-3) can serve as a thiophene-containing precursor.
Cyclization to Form the Isoxazole Ring
The diketone intermediate undergoes cyclocondensation with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux. This step generates the isoxazole ring through a [3+2] cycloaddition mechanism. For instance, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate is formed in 72% yield when using 37% HCl as a catalyst. Adapting this protocol, the thiophen-2-yl substituent is introduced by substituting acetylindole with 2-acetylthiophene.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H$$3$$PO$$3$$ | HCOOH | 20 | 51 |
| 37% HCl | H$$_2$$O | 0 | 72 |
| CH$$3$$SO$$3$$H | CH$$_3$$COOH | 0 | 51 |
Coupling of Pre-formed Isoxazole and Indoline Moieties
Preparation of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
The isoxazole fragment is synthesized separately by reacting 2-acetylthiophene with diethyl oxalate, followed by cyclocondensation with hydroxylamine. Hydrolysis using LiOH yields 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.
Activation and Coupling with Indoline
The carboxylic acid is activated using EDC/HOBt and coupled with indoline in dimethylformamide (DMF) at 25°C. This method, adapted from indole-isoxazole hybrid syntheses, achieves a 68% yield (Fig. 1).
$$
\text{5-(Thiophen-2-yl)isoxazole-3-carboxylic acid} + \text{Indoline} \xrightarrow{\text{EDC/HOBt, DMAP}} \text{Target Compound}
$$
Fig. 1: Coupling reaction schematic for ethanone bridge formation.
One-Pot Tandem Conjugate Addition-Cyclization
Grignard Reagent Addition
A nitroalkenylindole derivative undergoes conjugate addition with a thiophene-containing Grignard reagent (e.g., thiophen-2-ylmagnesium bromide). This step installs the thiophene moiety at the β-position of the nitroalkene.
Acid-Mediated Cyclization
Treatment with Brønsted acids (e.g., H$$3$$PO$$3$$ or HCl) induces cyclization, forming the isoxazole ring. Diastereoselectivity up to 10:1 is achieved using 37% HCl at 0°C.
Table 2: Diastereomeric Ratios in Cyclization
| Acid | Solvent | dr (Major:Minor) |
|---|---|---|
| H$$3$$PO$$3$$ | HCOOH | 5:1 |
| 37% HCl | H$$_2$$O | 10:1 |
Comparative Analysis of Methodologies
Yield and Scalability
Practical Considerations
- The coupling method is preferred for large-scale production due to commercial availability of intermediates.
- One-pot strategies reduce purification steps but demand anhydrous conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
